

# Technical Analysis: Spectroscopic Characterization of 2-(1H-pyrazol-1-ylmethyl)morpholine

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## Compound of Interest

Compound Name:	2-(1H-pyrazol-1-ylmethyl)morpholine
CAS No.:	1311317-06-2
Cat. No.:	B1527884

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## Executive Summary & Molecular Profile

**2-(1H-pyrazol-1-ylmethyl)morpholine** is a bifunctional heterocyclic building block. It features a saturated morpholine ring (providing solubility and hydrogen-bonding capability) linked via a methylene bridge to an aromatic pyrazole ring (providing  $\pi$ -stacking and metal-coordination potential).

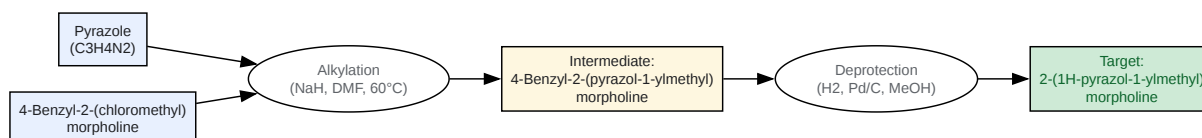
Property	Data
IUPAC Name	2-(1H-pyrazol-1-ylmethyl)morpholine
Molecular Formula	C <sub>8</sub> H <sub>13</sub> N <sub>3</sub> O
Molecular Weight	167.21 g/mol
Monoisotopic Mass	167.1059
CAS Registry	Not widely listed; Analogous to 1375963-52-2 (isomer)
Physical State	Viscous oil or low-melting solid (hygroscopic)

## Synthesis & Structural Context

To understand the spectral impurities and signal patterns, one must understand the synthesis. The most robust route involves the nucleophilic substitution of 2-(chloromethyl)morpholine (often N-protected) with pyrazole in the presence of a base (e.g., NaH or K<sub>2</sub>CO<sub>3</sub>).

## Synthesis Workflow (DOT Visualization)

The following diagram outlines the critical pathway and potential spectroscopic contaminants (e.g., N-benzyl impurities).



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Figure 1: Synthetic pathway highlighting the N-benzyl intermediate, a common impurity detectable in NMR (7.2-7.4 ppm) if deprotection is incomplete.

## Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[1] Solvent: Methanol + 0.1% Formic Acid.

## Primary Ionization

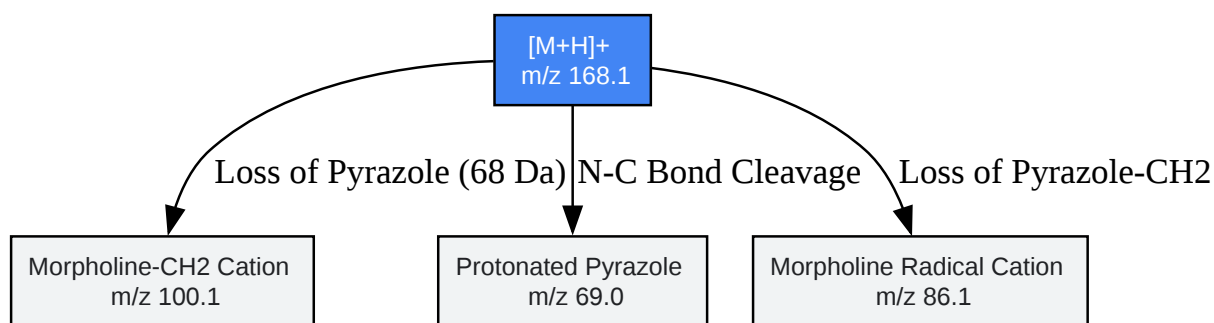
- $[M+H]^+$ : Observed at m/z 168.1.
- $[M+Na]^+$ : Observed at m/z 190.1 (common adduct in glass capillaries).

## Fragmentation Pattern

The fragmentation follows two primary pathways: cleavage of the methylene bridge and ring disintegration.

m/z (Fragment)	Identity	Mechanism
168.1	$[M+H]^+$	Parent Ion
100.1	$[C_5H_{10}NO]^+$	$\alpha$ -Cleavage: Loss of Pyrazole radical (neutral). Retention of charge on morpholine-methyl cation.
86.1	$[C_4H_8NO]^+$	Ring Contraction: Loss of Pyrazole-CH <sub>2</sub> group. Classic morpholine fragment.
69.0	$[C_3H_5N_2]^+$	Protonated Pyrazole: Cleavage of the N-C bond, charge retention on the aromatic pyrazole.

## Fragmentation Pathway Diagram



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Figure 2: ESI<sup>+</sup> Fragmentation logic. The m/z 100 peak is diagnostic for the intact morpholine-linker segment.

## Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

The spectrum is dominated by the secondary amine and the ether linkage.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Assignment
3300 - 3350	N-H Stretch	Weak, broad band (Morpholine secondary amine).
3100 - 3150	C-H Stretch (Ar)	Weak, sharp (Pyrazole ring C-H).
2850 - 2950	C-H Stretch (Alk)	Strong (Morpholine methylene groups).
1590 - 1600	C=N Stretch	Medium (Pyrazole ring breathing).
1100 - 1120	C-O-C Stretch	Strong. Characteristic ether band of the morpholine ring.

## Nuclear Magnetic Resonance (NMR)

Solvent:  $\text{CDCl}_3$  (Chloroform-d) is recommended for resolution.  $\text{DMSO-d}_6$  may be used if the salt form is analyzed, but it will obscure N-H signals.

## **$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )**

Key Feature: The chiral center at C2 renders the protons on C3, C5, and C6 diastereotopic. They will not appear as simple triplets but as complex multiplets (ABX or ABXY systems).

Shift ( $\delta$ ppm)	Mult.[1][2][3][4]	Int.[5][6]	Assignment	Notes
7.52	d (J=2 Hz)	1H	Pyrazole H-3	Deshielded by adjacent Nitrogen.
7.38	d (J=2 Hz)	1H	Pyrazole H-5	Slightly upfield from H-3.
6.23	t (J=2 Hz)	1H	Pyrazole H-4	Characteristic high-field aromatic signal.
4.15 - 4.25	dd/m	2H	Linker (-CH <sub>2</sub> -N)	Deshielded by Pyrazole N1.
3.85 - 3.95	m	1H	Morpholine H-2	Chiral center; complex coupling.
3.65 - 3.75	m	2H	Morpholine H-6 (ax/eq)	Adjacent to Oxygen.
2.80 - 3.00	m	3H	Morpholine H-3 (ax/eq) + H-5 (eq)	Adjacent to Nitrogen.
2.65 - 2.75	m	1H	Morpholine H-5 (ax)	Distinct due to chair conformation.
1.80	br s	1H	N-H	Exchangeable with D <sub>2</sub> O.

## <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)

The asymmetry of the molecule results in 8 distinct carbon signals.

Shift ( $\delta$ ppm)	Type	Assignment
139.5	CH	Pyrazole C-3
129.8	CH	Pyrazole C-5
105.8	CH	Pyrazole C-4
76.5	CH	Morpholine C-2 (Chiral Center)
66.8	CH <sub>2</sub>	Morpholine C-6 (O-CH <sub>2</sub> )
54.5	CH <sub>2</sub>	Linker (N-CH <sub>2</sub> -CH)
45.8	CH <sub>2</sub>	Morpholine C-3 (N-CH <sub>2</sub> )
44.9	CH <sub>2</sub>	Morpholine C-5 (N-CH <sub>2</sub> )

Note: C3 and C5 are not equivalent due to the substituent at C2, though they may overlap in lower-field instruments.

## Experimental Protocols

### Protocol A: NMR Sample Preparation

- Mass: Weigh 5–10 mg of the sample into a clean vial.
- Solvent: Add 0.6 mL of CDCl<sub>3</sub> (99.8% D) containing 0.03% TMS as an internal standard.
- Filtration: If the sample is a crude oil, filter through a small plug of cotton wool into the NMR tube to remove inorganic salts (e.g., NaCl from synthesis).
- Acquisition: Run at 298 K. Set relaxation delay (d1) to 2.0s to ensure integration accuracy of the aromatic protons.

### Protocol B: LC-MS Analysis

- Dilution: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade).
- Mobile Phase:
  - A: Water + 0.1% Formic Acid.

- B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes (C18 Column).
- Detection: Monitor UV at 210 nm (Morpholine absorption is weak; Pyrazole absorbs here) and MS (ESI+).

## References

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